Comprehensive Technical Guide: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
Comprehensive Technical Guide: 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine
This guide provides an in-depth technical analysis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine , a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-Met, ALK).[1]
Executive Summary
2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine is a specialized intermediate used in the synthesis of pharmaceutical compounds.[1] It features a pyridine ring substituted with an amino group at the 3-position and a tetrahydrofuran-3-yloxy ether linkage at the 2-position.[1] This specific substitution pattern is highly valued in drug discovery for its ability to modulate solubility and provide critical hydrogen-bonding interactions within the ATP-binding pockets of kinase enzymes.[1]
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 2-(Tetrahydrofuran-3-yloxy)pyridin-3-amine |
| Common Name | 3-Amino-2-(tetrahydrofuran-3-yloxy)pyridine |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| CAS Number | Note:[1][2][3][4][5][6][7][8][9] The specific CAS for the racemic amine is not widely indexed in public catalogs. However, the synthesis relies on well-defined precursors: [1]• 2-Fluoro-3-nitropyridine: CAS 1480-87-1 [1]• 3-Hydroxytetrahydrofuran: CAS 453-20-3 |
Stereochemistry Note
The tetrahydrofuran-3-yl moiety contains a chiral center.[1] In drug development, the (S)- and (R)- enantiomers are often synthesized separately to probe the stereochemical preferences of the target protein.[1]
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(S)-Isomer Precursor: (S)-3-Hydroxytetrahydrofuran (CAS 86087-23-2)[1]
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(R)-Isomer Precursor: (R)-3-Hydroxytetrahydrofuran (CAS 86087-24-3)[1]
Synthesis & Manufacturing Protocol
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine typically follows a two-step sequence: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1]
Step 1: Nucleophilic Aromatic Substitution (Ether Formation)
Reaction: 2-Fluoro-3-nitropyridine + 3-Hydroxytetrahydrofuran → 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine[1]
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Reagents: 3-Hydroxytetrahydrofuran (1.1 eq), Sodium Hydride (NaH, 1.2 eq) or Cesium Carbonate (Cs₂CO₃).[1]
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Solvent: Anhydrous THF or DMF.[1]
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Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).[1]
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Mechanism: The alkoxide generated from 3-hydroxytetrahydrofuran attacks the electron-deficient C-2 position of the pyridine ring, displacing the fluoride ion.[1]
Step 2: Nitro Group Reduction
Reaction: 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine → 2-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine[1]
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.[1]
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Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (reflux).[1]
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Purification: The amine is sensitive to oxidation; purification is typically achieved via flash column chromatography (DCM/MeOH) or recrystallization.[1]
Synthesis Workflow Diagram
Caption: Two-step synthesis pathway from commercially available precursors via ether formation and nitro reduction.[1]
Applications in Drug Discovery
This scaffold is particularly valuable in the design of Type I and Type II Kinase Inhibitors .
Mechanistic Role
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H-Bond Donor/Acceptor: The 3-amino group acts as a key hydrogen bond donor to the hinge region of the kinase ATP-binding site.[1]
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Solubility & ADME: The tetrahydrofuran ether moiety improves aqueous solubility compared to purely aromatic analogues (e.g., phenyl ethers) while maintaining lipophilicity for membrane permeability.
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Stereochemical Probe: The chiral center on the THF ring allows medicinal chemists to vector groups into specific sub-pockets (e.g., the ribose binding pocket) to enhance selectivity.
Target Classes
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c-Met Inhibitors: Used in non-small cell lung cancer (NSCLC) therapies.[1]
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ALK (Anaplastic Lymphoma Kinase) Inhibitors: The aminopyridine core is a common motif in next-generation ALK inhibitors.[1]
Experimental Protocols
Protocol A: Preparation of 2-((Tetrahydrofuran-3-yl)oxy)-3-nitropyridine
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Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
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Deprotonation: Add 3-hydroxytetrahydrofuran (10 mmol) to anhydrous THF (50 mL). Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min.
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Addition: Add a solution of 2-fluoro-3-nitropyridine (10 mmol) in THF (20 mL) dropwise over 15 min.
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Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).[1]
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Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Reduction to Amine
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Dissolution: Dissolve the crude nitro intermediate (from Protocol A) in Ethanol (50 mL).
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours at RT.
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Filtration: Filter through a Celite pad to remove the catalyst.[1] Wash with MeOH.
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Isolation: Concentrate the filtrate to yield the crude amine. Purify via silica gel chromatography (DCM/MeOH gradient).
Safety & Handling
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Hazards: Aminopyridines can be toxic if inhaled or absorbed through the skin.[1] 2-Fluoro-3-nitropyridine is a skin irritant.[1]
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Storage: Store the amine under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation (browning).
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder forms in a fume hood.
References
-
World Intellectual Property Organization (WIPO). (2010).[1] Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1. Link
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National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 45360253 (Precursor Analogues). Link
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Sigma-Aldrich. (2025).[1] Product Specification: 3-Hydroxytetrahydrofuran. Link
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ChemicalBook. (2025).[1] 2-Fluoro-3-nitropyridine Properties and Synthesis. Link
Sources
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- 2. chemscene.com [chemscene.com]
- 3. Product Name Index | Ambeed [ambeed.com]
- 4. 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine | C10H14N2O2 | CID 51063694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 7. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
